2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide

Catalog No.
S14011026
CAS No.
M.F
C9H17N5O
M. Wt
211.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-m...

Product Name

2-Amino-4-(3,5-dimethyl-1h-1,2,4-triazol-1-yl)-2-methylbutanamide

IUPAC Name

2-amino-4-(3,5-dimethyl-1,2,4-triazol-1-yl)-2-methylbutanamide

Molecular Formula

C9H17N5O

Molecular Weight

211.26 g/mol

InChI

InChI=1S/C9H17N5O/c1-6-12-7(2)14(13-6)5-4-9(3,11)8(10)15/h4-5,11H2,1-3H3,(H2,10,15)

InChI Key

CYCFUXGZABICDH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C(=N1)C)CCC(C)(C(=O)N)N

2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide is a synthetic organic compound notable for its unique structure and potential applications in various fields, particularly in pharmaceuticals and agriculture. The molecular formula of this compound is C₉H₁₇N₅O, with a molar mass of 211.27 g/mol . It features a triazole ring, which is a five-membered heterocyclic compound containing three nitrogen atoms. The presence of the 3,5-dimethyl substituents on the triazole ring enhances its biological activity, making it a subject of interest in medicinal chemistry.

Such as:

  • Nucleophilic substitutions: The amino group can act as a nucleophile, allowing the compound to react with electrophiles.
  • Condensation reactions: The carbonyl group can react with other amines or alcohols to form amides or esters.
  • Cyclization: The triazole ring can undergo further modifications to form more complex structures.

These reactions are significant for synthesizing derivatives that may exhibit enhanced biological properties.

This compound exhibits notable biological activities, particularly in antifungal and antibacterial domains. Its structural similarity to other triazole derivatives allows it to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism makes it effective against various fungal pathogens. Additionally, studies suggest potential activity against certain bacterial strains .

The synthesis of 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide typically involves multi-step organic synthesis techniques. Common methods include:

  • Condensation reactions: Combining 3,5-dimethyltriazole with appropriate amines and carbonyl compounds.
  • Functional group transformations: Modifying existing functional groups through reduction or alkylation processes to achieve the desired structure.
  • Use of catalysts: Employing metal catalysts to enhance reaction efficiency and selectivity during synthesis.

These methods are essential for producing the compound in sufficient purity for research and application purposes .

2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide has several applications:

  • Pharmaceuticals: Used as an antifungal agent due to its ability to disrupt fungal cell membrane integrity.
  • Agriculture: Potential use as a pesticide or fungicide owing to its biological activity against plant pathogens.
  • Research: Serves as a model compound for studying the structure-activity relationship in triazole derivatives.

These applications highlight its versatility across different scientific fields .

Interaction studies involving 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide focus on its binding affinity with various biological targets. Research indicates that this compound interacts effectively with enzymes involved in fungal metabolism and cell wall synthesis. Additionally, studies have explored its interactions with receptors in bacterial cells that are critical for survival and proliferation .

Several compounds share structural similarities with 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide. These include:

Compound NameStructural FeaturesBiological Activity
3-Amino-1H-1,2,4-triazoleAmino group and triazole ringAntifungal
4-(3-Chloro-5-methyl)triazoleChlorine substituent on triazoleAntibacterial
1-(4-Methoxyphenyl)-3-methyltriazoleAromatic substitutionAntifungal and herbicidal

Uniqueness

The uniqueness of 2-Amino-4-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)-2-methylbutanamide lies in its specific combination of functional groups that enhance its biological activity while maintaining stability. The presence of both an amino group and a methylbutanamide moiety contributes to its effectiveness against a broader range of pathogens compared to other similar compounds.

XLogP3

-0.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

211.14331018 g/mol

Monoisotopic Mass

211.14331018 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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